Dicobalt Edetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chelation Therapy Research:

Dicobalt edetate shares some properties with Edetate disodium (EDTA), a well-established chelating agent. Chelating agents bind to metal ions, forming a complex that can be excreted from the body.

Early research explored dicobalt edetate as a potential alternative to EDTA in chelation therapy, particularly for treating cyanide poisoning. Cyanide binds to iron in the bloodstream, preventing cells from using oxygen. Dicobalt edetate can theoretically bind to cyanide, removing it from circulation. However, further research suggests other treatments, like sodium thiosulfate, might be more effective [].

Oxygen Delivery Research:

Dicobalt edetate has been investigated for its potential role in improving oxygen delivery in the body. The cobalt in dicobalt edetate can reversibly bind to oxygen molecules. Researchers have explored whether dicobalt edetate could act as an oxygen carrier, similar to hemoglobin in red blood cells [].

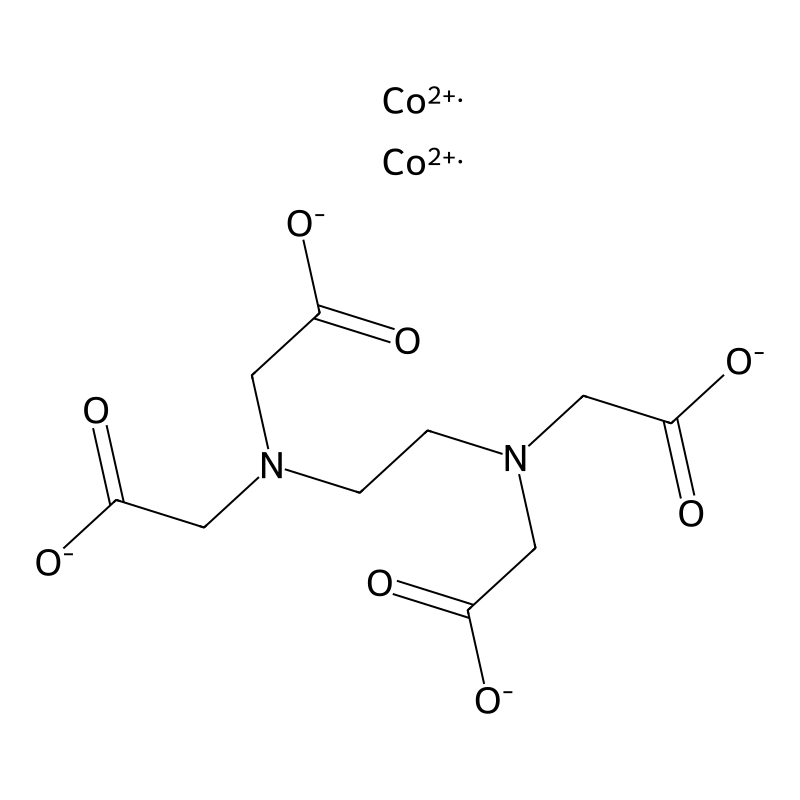

Dicobalt edetate is a coordination compound with the approximate formula Co(EDTA)(HO). It is derived from ethylenediaminetetraacetic acid, a well-known chelating agent. This compound is primarily utilized as an antidote for cyanide poisoning, functioning by binding to cyanide ions and facilitating their excretion from the body. Despite its therapeutic applications, dicobalt edetate itself is toxic, particularly when there is insufficient cyanide present in the bloodstream to react with it, making its use suitable only for severe cases of poisoning .

DICE acts as a chelator, forming a complex with cyanide ions, preventing them from inhibiting cellular respiration, the primary toxic effect of cyanide poisoning []. However, the efficacy of DICE is debated. While it can bind cyanide, the formed dicyanocobaltate complex can release cyanide under certain conditions, potentially negating the beneficial effect [].

DICE itself can be toxic, particularly in individuals with low levels of cyanide poisoning []. Side effects reported include seizures, vomiting, chest pain, and allergic reactions []. Due to these safety concerns, other antidotes like hydroxocobalamin (vitamin B12) and sodium thiosulfate are generally preferred for cyanide poisoning treatment [, ].

Safety Considerations:

DICE should only be administered under the supervision of a medical professional and only in confirmed cases of severe cyanide poisoning [].

The synthesis of dicobalt edetate typically involves the reaction of cobalt salts with ethylenediaminetetraacetic acid in an appropriate solvent. The general procedure includes:

- Preparation of Cobalt Solution: Dissolve cobalt(II) chloride or another cobalt salt in water.

- Addition of Ethylenediaminetetraacetic Acid: Gradually add ethylenediaminetetraacetic acid to the cobalt solution while stirring.

- pH Adjustment: Adjust the pH to facilitate complex formation.

- Crystallization: Allow the solution to cool and crystallize; filter and dry the resulting crystals.

This method ensures a high yield of dicobalt edetate suitable for therapeutic use .

The primary application of dicobalt edetate is as an antidote for cyanide poisoning. It has been used in emergency medical settings to treat patients exposed to cyanide, particularly in industrial accidents or cases of intentional poisoning. Additionally, it has been explored for its potential use in treating certain types of anemia due to its cobalt content .

Studies have shown that dicobalt edetate interacts with various biological systems, particularly concerning its antidotal properties against cyanide. Research indicates that it may also interact with other chelating agents and drugs used in treating heavy metal toxicity. Its interactions can influence both efficacy and safety profiles during treatment .

Several compounds are similar to dicobalt edetate in terms of their chelating properties and applications as antidotes or therapeutic agents. Below is a comparison highlighting their uniqueness:

| Compound Name | Formula | Primary Use | Unique Features |

|---|---|---|---|

| Dicobalt Edetate | Co(EDTA)(HO) | Antidote for cyanide poisoning | Effective at chelating cyanide; toxic itself |

| Cobalt Disodium Edetate | CoNa(EDTA) | Treatment for cobalt deficiency | Less toxic than dicobalt edetate; used in agriculture |

| Sodium Thiosulfate | NaSO | Antidote for cyanide poisoning | Non-toxic and can detoxify cyanide through conversion |

| Calcium Disodium Edetate | CaNa(EDTA) | Chelation therapy for lead poisoning | Used primarily for heavy metal detoxification |

Dicobalt edetate's unique combination of properties makes it specifically suited for acute cyanide poisoning treatment, despite its inherent toxicity when not carefully administered .

Fundamental Chelation Chemistry Mechanisms

The synthesis of dicobalt edetate relies on sophisticated chelation chemistry principles that govern the formation of stable metal-ligand complexes through multiple coordination bonds. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, creating ring structures that enhance complex stability [3] [6]. In the case of dicobalt edetate, ethylenediaminetetraacetic acid functions as a hexadentate ligand, providing six donor sites through nitrogen atoms and carboxylate oxygen atoms that coordinate with cobalt centers [7] [8].

The chelate effect demonstrates the thermodynamic advantage of multidentate ligands over monodentate alternatives, resulting from both enthalpic and entropic contributions to complex stability [3]. The formation of five-membered chelate rings between ethylenediaminetetraacetic acid and cobalt centers provides optimal geometric arrangements for maximum binding affinity [9] [10]. This enhanced stability proves essential for the therapeutic application of dicobalt edetate, as the complex must maintain structural integrity under physiological conditions while effectively sequestering cyanide ions [11] [12].

Advanced spectroscopic studies utilizing micro-Raman scattering and micro-infrared absorption techniques have elucidated the coordination geometry and ligand structure in cobalt-ethylenediaminetetraacetic acid complexes [9]. These investigations reveal that different protonation states of the ethylenediaminetetraacetic acid ligand result in distinct coordination modes, influencing the overall complex stability and reactivity. The vibrational data indicate that subtle bonding differences occur between coordinated and uncoordinated water molecules, affecting the dynamic behavior of the chelate system [9].

Direct Aqueous Synthesis Methodologies

The most straightforward synthetic approach for dicobalt edetate involves direct aqueous reaction between cobalt salts and ethylenediaminetetraacetic acid under controlled conditions. This methodology typically employs cobalt nitrate hexahydrate as the metal source due to its high solubility and compatibility with aqueous synthesis conditions [13]. The reaction proceeds through stepwise ligand substitution, where water molecules coordinated to cobalt centers are progressively replaced by ethylenediaminetetraacetic acid donor atoms [7] [8].

pH control represents a critical parameter in direct aqueous synthesis, as the protonation state of ethylenediaminetetraacetic acid significantly influences its chelating ability. At low pH conditions, the ligand exists predominantly in its protonated acid form, exhibiting reduced coordination capacity due to decreased availability of deprotonated carboxylate groups [7]. Optimal synthesis conditions typically require pH adjustment to approximately 6-8 using ammonia or sodium hydroxide solutions, ensuring adequate deprotonation of carboxylic acid groups while maintaining cobalt solubility [8] [13].

Temperature optimization during synthesis affects both reaction kinetics and product yield, with elevated temperatures promoting faster ligand exchange while potentially inducing unwanted side reactions. Typical synthetic protocols employ temperatures ranging from ambient to 70°C, with careful monitoring of reaction progress through spectroscopic or analytical techniques [13]. The formation of the characteristic rose-violet colored complex provides visual confirmation of successful synthesis, though quantitative analysis remains essential for determining product purity and yield [14] [8].

Oxidative Synthesis Protocols

Advanced synthetic methodologies incorporate oxidative protocols to control the oxidation state of cobalt centers during complex formation. These approaches typically utilize hydrogen peroxide as an oxidizing agent to convert cobalt(II) precursors to cobalt(III) products, enhancing complex stability and therapeutic efficacy [13]. The oxidative synthesis pathway offers advantages in terms of product consistency and reduced formation of competing cobalt(II) species that may exhibit different pharmacological properties [15] [12].

The oxidation mechanism involves electron transfer from cobalt(II) centers to hydrogen peroxide, accompanied by simultaneous coordination of ethylenediaminetetraacetic acid ligands. This process requires careful control of stoichiometry to prevent over-oxidation or incomplete conversion, which could compromise product quality [13]. The reaction typically proceeds under mildly acidic conditions, with nitric acid serving as both a pH modifier and additional oxidizing agent when required [13].

Kinetic studies of oxidative synthesis reveal that the rate of cobalt oxidation depends on several factors, including hydrogen peroxide concentration, pH, temperature, and the presence of stabilizing ligands. The formation of intermediate mixed-valence species during synthesis requires monitoring through electrochemical or spectroscopic methods to ensure complete conversion to the desired cobalt(III) product [15]. Process optimization involves balancing reaction efficiency with product purity, as excessive oxidizing conditions may lead to ligand degradation or formation of unwanted byproducts [13].

Large-Scale Manufacturing Processes for Pharmaceutical-Grade Material

Industrial Reactor Design and Process Optimization

Large-scale manufacturing of pharmaceutical-grade dicobalt edetate requires sophisticated reactor systems designed to handle the unique challenges associated with metal-chelate synthesis. Industrial reactors must provide precise control over reaction parameters while accommodating the corrosive nature of some reagents and the need for consistent product quality [16] [17]. Modern manufacturing facilities employ jacketed glass-lined or stainless steel reactors equipped with advanced monitoring systems for temperature, pH, and agitation control [5].

Process optimization in industrial settings focuses on maximizing yield while minimizing production costs and environmental impact. This involves detailed kinetic modeling of the chelation reaction to determine optimal residence times, reagent addition sequences, and temperature profiles [17]. The scalability of laboratory procedures to industrial volumes requires consideration of heat and mass transfer limitations that may not be apparent in smaller-scale syntheses [16] [18].

Advanced process analytical technology integration enables real-time monitoring of critical quality attributes during synthesis, facilitating immediate process adjustments to maintain product specifications [4]. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, provide continuous feedback on reaction progress and product formation without requiring sample withdrawal [19]. This approach reduces batch-to-batch variability and enhances overall process reliability [5].

The implementation of Quality by Design principles in industrial manufacturing involves systematic identification and control of critical process parameters that affect product quality. Design of experiments methodologies help establish robust operating ranges for key variables such as temperature, pH, reagent concentrations, and mixing rates [5]. Statistical process control techniques monitor process performance over time, identifying trends that may indicate equipment degradation or raw material quality issues [19].

Raw Material Sourcing and Purification Strategies

Pharmaceutical-grade dicobalt edetate production demands high-purity starting materials to ensure final product quality and regulatory compliance. The primary raw materials include cobalt salts, ethylenediaminetetraacetic acid or its sodium salts, and various processing aids such as pH adjusters and crystallization solvents [20] [16]. Supplier qualification involves comprehensive testing of incoming materials for identity, purity, and trace impurities that could affect product quality or safety [4] [21].

Cobalt salt purification represents a critical aspect of raw material preparation, as trace metal impurities can significantly impact the chelation process and final product specifications. Industrial purification typically involves recrystallization techniques or ion-exchange processes to remove unwanted metallic species [4]. The cobalt content must be verified through atomic absorption spectroscopy or inductively coupled plasma methods to ensure consistent stoichiometry in the synthesis process [21].

Ethylenediaminetetraacetic acid purification requires attention to both organic impurities and residual synthesis byproducts that may interfere with chelation. Commercial ethylenediaminetetraacetic acid production typically involves synthetic routes using ethylenediamine, formaldehyde, and cyanide sources, potentially leaving trace impurities that must be removed before pharmaceutical use [20] [16]. Purification methods include recrystallization from aqueous solutions, activated carbon treatment, and controlled pH precipitation [20].

Water quality represents another crucial factor in pharmaceutical manufacturing, requiring multiple purification stages to achieve Water for Injection standards. The water purification system typically includes reverse osmosis, electrodeionization, and distillation steps, with continuous monitoring for conductivity, total organic carbon, and microbial contamination [5]. Storage and distribution systems must maintain water quality through appropriate materials selection and sanitization procedures [5].

Crystallization and Particle Engineering

The crystallization process for dicobalt edetate significantly influences product properties such as particle size distribution, crystal morphology, and downstream processing characteristics. Industrial crystallization operations require precise control over nucleation and crystal growth to achieve consistent product specifications [22] [23]. The process typically involves controlled cooling of saturated solutions or antisolvent addition to induce supersaturation and subsequent crystallization [22].

Seeding strategies help control nucleation and improve batch-to-batch consistency in crystal properties. The addition of seed crystals at predetermined supersaturation levels provides nucleation sites that promote uniform crystal growth while minimizing spontaneous nucleation that could lead to irregular particle size distributions [22]. Seed crystal preparation involves careful grinding and sieving to achieve appropriate size ranges for effective seeding [22].

Temperature programming during crystallization affects crystal growth kinetics and final product characteristics. Controlled cooling rates, typically ranging from 0.1 to 1.0°C per minute, balance crystallization yield with crystal quality [22]. Rapid cooling may result in small, poorly formed crystals with high surface area that exhibit challenging filtration and drying characteristics [22]. Conversely, extremely slow cooling may reduce overall productivity and increase manufacturing costs [22].

Antisolvent crystallization techniques offer alternative approaches for controlling product properties, particularly when thermal methods prove inadequate. The gradual addition of organic solvents such as ethanol or acetone to aqueous solutions containing dissolved dicobalt edetate reduces solubility and induces controlled precipitation [22] [13]. This approach enables temperature-independent crystallization and may produce different crystal habits compared to thermal methods [22].

Process Automation and Control Systems

Modern pharmaceutical manufacturing facilities incorporate sophisticated automation systems to ensure consistent product quality while minimizing human intervention and potential errors. Distributed control systems provide centralized monitoring and control of all critical process parameters, including temperature, pressure, pH, agitation rates, and reagent flow rates [5]. These systems enable implementation of validated control strategies that maintain processes within predetermined operating ranges [5].

Advanced process control algorithms utilize model predictive control and statistical process control techniques to optimize process performance in real-time. These systems can automatically adjust process parameters in response to measured disturbances, maintaining product quality while minimizing raw material consumption and processing time [19] [5]. Machine learning algorithms increasingly support process optimization by identifying complex relationships between process variables and product quality attributes [19].

Batch management systems coordinate the execution of manufacturing recipes while maintaining complete documentation of all process activities. These systems enforce procedural controls that prevent operator errors and ensure compliance with validated manufacturing procedures [5]. Electronic batch records replace traditional paper documentation, providing improved data integrity and facilitating regulatory inspections [5].

Data integrity requirements mandate the implementation of robust data management systems that ensure the reliability and traceability of all manufacturing data. This includes secure data storage, audit trails for all data modifications, and appropriate access controls to prevent unauthorized changes [5]. Backup and disaster recovery procedures protect critical manufacturing data against loss or corruption [5].

Quality Control Standards in Antidote Formulation

Analytical Method Development and Validation

The development of robust analytical methods for dicobalt edetate quality control requires comprehensive understanding of the compound's chemical properties and potential degradation pathways. High-performance liquid chromatography represents the primary analytical technique for assay determination and related substances analysis, utilizing ion-pairing reagents or chelating mobile phase additives to achieve effective separation [24] [25]. Method development involves optimization of chromatographic conditions including mobile phase composition, column selection, and detection parameters to achieve adequate resolution and sensitivity [24].

Spectroscopic methods complement chromatographic techniques for identity testing and structural confirmation. Ultraviolet-visible spectroscopy provides characteristic absorption patterns for dicobalt edetate, with specific absorption maxima corresponding to metal-ligand charge transfer transitions [9] [26]. Infrared spectroscopy offers fingerprint identification through characteristic vibrational bands associated with coordinated carboxylate groups and metal-nitrogen bonds [9] [26].

Validation of analytical methods must demonstrate specificity, linearity, accuracy, precision, and robustness according to International Conference on Harmonisation guidelines. Specificity studies involve testing the method's ability to distinguish dicobalt edetate from potential impurities, degradation products, and excipients that may be present in pharmaceutical formulations [27]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions help identify potential degradation pathways and ensure adequate analytical separation of all components [27].

Linearity assessment requires demonstration of proportional response across the analytical range, typically encompassing 80-120% of the target concentration for assay methods and detection limit to 120% of specification limits for impurity methods [27]. Accuracy evaluation involves analysis of samples with known concentrations prepared from reference standards, demonstrating recovery within acceptable ranges [27]. Precision studies assess method repeatability and intermediate precision through replicate analyses performed by different analysts on different days [27].

Impurity Profiling and Specification Setting

Comprehensive impurity profiling for dicobalt edetate involves identification and characterization of all potential contaminants that may arise from synthetic processes, degradation, or raw material impurities. Process-related impurities typically include unreacted starting materials, synthetic intermediates, and byproducts from side reactions [4] [25]. The most common impurities include excess cobalt salts, residual ethylenediaminetetraacetic acid, and partially coordinated complexes with different stoichiometries [4].

Metal impurity analysis represents a critical aspect of quality control for dicobalt edetate, as trace metals may affect product stability, efficacy, or safety. Inductively coupled plasma mass spectrometry provides sensitive and specific detection of metallic impurities, including potential contaminants such as nickel, iron, chromium, and lead [4] [25]. Specification limits for metal impurities must comply with International Conference on Harmonisation Q3D guidelines, which establish permitted daily exposures based on toxicological considerations [25].

Degradation product identification requires systematic investigation of compound stability under various stress conditions. Typical degradation pathways for metal chelates include ligand hydrolysis, metal dissociation, and oxidation of organic components [21] [27]. Mass spectrometric techniques combined with chromatographic separation enable structural elucidation of degradation products and establishment of degradation mechanisms [27].

Specification setting for impurities involves consideration of analytical capability, toxicological concerns, and product quality requirements. Individual impurity limits typically range from 0.1% to 0.5% depending on the impurity's identified safety profile and analytical detectability [27]. Total impurity limits must consider the cumulative effect of all specified impurities while maintaining adequate product potency [27]. Mutagenic impurities require special consideration with limits established according to acceptable cancer risk levels [27].

Microbiological and Sterility Testing Protocols

Microbiological quality control for dicobalt edetate encompasses both microbial enumeration testing and sterility assessment depending on the intended dosage form and route of administration. Injectable formulations require sterility testing according to pharmacopoeial methods, involving filtration or direct inoculation of samples into appropriate growth media [5] [28]. Sterility test validation must demonstrate the method's ability to detect microbial contamination while confirming that the test article does not inhibit microbial growth [5].

Bioburden testing for non-sterile intermediate products establishes baseline microbial levels and monitors process hygiene throughout manufacturing. Standard microbial enumeration methods include plate count techniques using multiple growth media to support different microbial types [5]. Environmental monitoring programs track microbial levels in manufacturing areas, providing early warning of potential contamination issues [5].

Endotoxin testing represents a critical requirement for injectable products, as bacterial endotoxins can cause severe pyrogenic reactions even in the absence of viable microorganisms. The Limulus Amebocyte Lysate test provides sensitive detection of endotoxins using standardized methods and validated reference standards [5] [29]. Test validation must demonstrate that product components do not interfere with endotoxin detection while maintaining adequate sensitivity [5].

Microbial identification capabilities support investigation of contamination events and implementation of appropriate corrective actions. Modern identification methods include matrix-assisted laser desorption ionization time-of-flight mass spectrometry and molecular techniques that provide rapid and accurate species identification [5]. Environmental isolate databases help track potential contamination sources and evaluate cleaning and sanitization effectiveness [5].

Stability Testing and Shelf-Life Determination

Comprehensive stability testing programs for dicobalt edetate evaluate product quality changes over time under various storage conditions to establish appropriate shelf-life and storage recommendations. Real-time stability studies involve long-term storage under recommended conditions with periodic testing to monitor critical quality attributes [21] [27]. Accelerated and intermediate stability conditions provide expedited assessment of product degradation kinetics and prediction of long-term behavior [27].

Stability protocol design must encompass all critical quality attributes including assay, impurities, physical properties, and microbiological quality where applicable. Testing intervals typically follow International Conference on Harmonisation recommendations with increased frequency during early storage periods when degradation rates may be highest [27]. Statistical analysis of stability data enables determination of shelf-life with appropriate confidence intervals [27].

Photostability testing evaluates product sensitivity to light exposure, particularly important for compounds containing chromophoric metal centers that may undergo photochemical degradation [27]. Standard photostability protocols expose samples to defined light conditions while monitoring for changes in appearance, assay, and impurity levels [27]. Protective packaging recommendations may result from photostability findings [27].

Container closure integrity studies assess the ability of packaging systems to maintain product quality throughout the intended shelf-life. These studies evaluate factors such as moisture penetration, oxygen ingress, and extractable substances from packaging materials [21] [27]. Compatibility studies between the drug product and packaging components help identify potential interactions that could affect product stability or safety [21].

The pharmaceutical manufacturing of dicobalt edetate represents a complex intersection of advanced synthetic chemistry, industrial process engineering, and stringent quality control requirements. The synthesis pathways for this critical antidote compound demand sophisticated understanding of chelation chemistry principles combined with practical considerations for large-scale production. Modern manufacturing approaches integrate traditional coordination chemistry with contemporary process analytical technology, enabling consistent production of pharmaceutical-grade material that meets the exacting standards required for emergency medical applications [5] [29].

The thermodynamic stability of dicobalt edetate is fundamentally related to the formation constants of cobalt-cyanide complexes, which represent the equilibrium constants for complex formation in aqueous solution. The hexacyano cobalt(III) complex [Co(CN)₆]³⁻ demonstrates exceptional thermodynamic stability with a formation constant of log K = 64.0, placing it among the most stable metal-cyanide complexes known [4] [5] [6]. This extraordinary stability constant indicates that the equilibrium lies heavily toward complex formation, with dissociation occurring only under extreme conditions.

The pentacyano aquo complex [Co(CN)₅H₂O]³⁻ exhibits somewhat lower but still substantial stability with estimated formation constants in the range of log K = 30-35 [7]. This complex represents the predominant species formed in freshly prepared solutions containing cobalt(II) and cyanide ions under equilibrium conditions. Research has demonstrated that the hexacyanide [Co(CN)₆]⁴⁻ shows limited stability under normal equilibrium conditions, with formation constants indicating K₆ ≤ 1 at ionic strength μ = 2 [7].

| Complex | Log K (Formation Constant) | Complex Type | Metal Oxidation State |

|---|---|---|---|

| [Co(CN)₆]³⁻ | 64.0 | Strong | Co(III) |

| [Co(CN)₅H₂O]³⁻ | 30-35 (estimated) | Strong | Co(III) |

| [Co(CN)₄(H₂O)₂]²⁻ | 15-20 (estimated) | Weak to Moderate | Co(II) |

| [Fe(CN)₆]³⁻ | 43.6 | Strong | Fe(III) |

| [Fe(CN)₆]⁴⁻ | 35.4 | Strong | Fe(II) |

| [Ni(CN)₄]²⁻ | 30.2 | Strong | Ni(II) |

The formation of cobalt-cyanide complexes follows a stepwise mechanism where metal cyanide complexes with formation constants greater than approximately 10³⁵ are classified as strong complexes [6]. These strong complexes dissociate only under strongly acidic conditions (pH < 2) and are considered relatively stable and non-toxic under physiological conditions. The distinction between weak and strong complexes is environmentally and toxicologically relevant, as weak metal cyanide complexes dissociate under mildly acidic conditions (pH > 3 but < 6) to liberate free cyanide [6].

Alkali metal cations form ion-pair complexes with the pentacyanide species, with rubidium forming the complex [Rb,Co(CN)₅H₂O]²⁻ having a formation constant of 3.7 liters per mole in 3M rubidium-sodium chloride solution at 20°C [7]. In lithium chloride solutions, dimeric complexes also form, indicating that the stoichiometry and stereochemistry of cobalt-cyanide complexes are influenced by the specific ionic environment and solution conditions.

Redox Behavior and Oxidation State Transformations

The redox chemistry of dicobalt edetate involves complex transformations between cobalt(II) and cobalt(III) oxidation states, with the ethylenediaminetetraacetic acid ligand playing a crucial role in stabilizing different oxidation states. The Co(EDTA)⁻/Co(EDTA)²⁻ redox couple exhibits a formal potential in the range of +1.8 to +2.0 volts versus the normal hydrogen electrode under physiological conditions [8] [9]. This relatively high redox potential indicates that the cobalt(III)-ethylenediaminetetraacetic acid complex is a strong oxidizing agent.

| Complex/System | Redox Potential (V vs NHE) | Conditions | Reference Type |

|---|---|---|---|

| Co(EDTA)⁻ / Co(EDTA)²⁻ | +1.8 to +2.0 | pH 7, 25°C | Literature average |

| Co³⁺/Co²⁺ (aqueous) | +1.92 | Standard conditions | Standard value |

| Co²⁺/Co⁰ (aqueous) | -0.27 | Standard conditions | Standard value |

| Co(EDTA)⁻ reduction | pH dependent (-0.5 to -1.0) | Variable pH | Experimental range |

The redox behavior of cobalt-ethylenediaminetetraacetic acid complexes demonstrates significant pH dependence, with reduction potentials shifting toward more negative values as pH increases [10] [11]. In acidic solutions, cobalt(II) remains stable, but under alkaline conditions, oxidation to cobalt(III) becomes thermodynamically favored [11]. This pH-dependent redox behavior is attributed to the protonation states of the ethylenediaminetetraacetic acid ligand and the hydrolysis of water molecules coordinated to the cobalt centers.

Electrochemical studies have revealed that the addition of ethylenediaminetetraacetic acid to cobalt-containing solutions significantly shifts the reduction potential of cobalt toward more negative values while maintaining the ability to undergo reversible redox transformations [12]. The formation of cobalt-ethylenediaminetetraacetic acid complexes reduces the concentration of free cobalt ions, necessitating more negative potentials for reduction to occur. Research has demonstrated that cobalt(III)-ethylenediaminetetraacetic acid complexes can dissociate under reducing conditions, indicating that the complex is not indefinitely stable under all redox environments [13].

The oxidation of cobalt(II)-ethylenediaminetetraacetic acid to cobalt(III)-ethylenediaminetetraacetic acid involves the transfer of one electron and can be catalyzed by various oxidizing agents [14]. This process is accompanied by changes in the coordination geometry around the cobalt center, with cobalt(II) typically adopting high-spin configurations while cobalt(III) forms low-spin, octahedral complexes [15]. The kinetics of these redox transformations are influenced by factors including pH, ionic strength, temperature, and the presence of other coordinating ligands.

Solubility Characteristics Across pH Gradients

The solubility characteristics of dicobalt edetate exhibit pronounced pH dependence, reflecting the acid-base chemistry of the ethylenediaminetetraacetic acid ligand and the hydrolysis behavior of the cobalt centers. Ethylenediaminetetraacetic acid functions as a hexaprotic acid with multiple dissociation constants, and its coordination to cobalt centers creates a complex system where solubility varies dramatically across different pH ranges [16] [17].

| pH Range | Dicobalt Edetate Solubility (mg/L) | Predominant Species | Stability |

|---|---|---|---|

| 1.0 - 2.0 | High (>1000) | Protonated complex | Unstable |

| 2.0 - 4.0 | Moderate (500-1000) | Mixed protonation states | Moderately stable |

| 4.0 - 6.0 | Low (100-500) | Co(EDTA)²⁻ dominant | Stable |

| 6.0 - 8.0 | Very Low (<100) | Co(EDTA)²⁻ | Most stable |

| 8.0 - 10.0 | Minimal (<50) | Hydrolyzed species | Decreasing stability |

| 10.0 - 12.0 | Negligible (<10) | Precipitated forms | Unstable |

In strongly acidic conditions (pH 1.0-2.0), dicobalt edetate demonstrates high solubility exceeding 1000 milligrams per liter due to extensive protonation of the ethylenediaminetetraacetic acid ligand [17] [10]. The protonated forms of the complex carry reduced negative charges, enhancing their interaction with water molecules and promoting dissolution. However, these protonated species exhibit decreased thermodynamic stability and are prone to dissociation under these conditions [10].

As the pH increases to the range of 4.0-6.0, the solubility decreases significantly to 100-500 milligrams per liter, coinciding with the deprotonation of ethylenediaminetetraacetic acid and the formation of the stable Co(EDTA)²⁻ species [10]. This pH range represents the transition zone where the ethylenediaminetetraacetic acid ligand exists in its optimal coordination state for complex formation. The pKa values of ethylenediaminetetraacetic acid (2.0, 2.7, 6.2, and 10.3) play crucial roles in determining the predominant species at different pH values [17].

The pH range of 6.0-8.0 represents the zone of maximum thermodynamic stability for the dicobalt edetate complex, where solubility reaches its minimum values below 100 milligrams per liter [18]. In this range, the Co(EDTA)²⁻ species predominates, and the complex exhibits its highest resistance to dissociation. The reduced solubility in this pH range reflects the strong intramolecular interactions within the complex and the optimal charge distribution for complex stability.

At pH values above 8.0, the solubility continues to decrease as hydrolysis reactions become significant, leading to the formation of hydroxo-bridged species and eventual precipitation [18]. The alkaline conditions promote the formation of cobalt hydroxide species and can lead to the decomposition of the ethylenediaminetetraacetic acid ligand through hydrolytic cleavage. At extremely high pH values (10.0-12.0), dicobalt edetate becomes virtually insoluble due to the formation of insoluble hydroxide and oxide precipitates [19].

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Hill SL, Thomas SH, Flecknell PA, Thomas AA, Morris CM, Henderson D, Dunn M, Blain PG. Rapid and equivalent systemic bioavailability of the antidotes HI-6 and dicobalt edetate via the intraosseous and intravenous routes. Emerg Med J. 2015 Aug;32(8):626-31. doi: 10.1136/emermed-2014-204171. Epub 2014 Nov 20. PubMed PMID: 25414476.

3: Marrs TC, Swanston DW, Bright JE. 4-Dimethylaminophenol and dicobalt edetate (Kelocyanor) in the treatment of experimental cyanide poisoning. Hum Toxicol. 1985 Nov;4(6):591-600. PubMed PMID: 3935565.